Cycloheptane-1,4-diamine;dihydrochloride
Description
Properties
IUPAC Name |
cycloheptane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-2-1-3-7(9)5-4-6;;/h6-7H,1-5,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXASROMNRCXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptane-1,4-diamine;dihydrochloride can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form cycloheptane-1,4-diol. This intermediate is then subjected to amination reactions using ammonia or primary amines under high-pressure conditions to yield cycloheptane-1,4-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of cycloheptane-1,4-diamine;dihydrochloride typically involves large-scale reduction and amination processes. The use of continuous flow reactors and high-pressure systems ensures efficient and consistent production. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imines or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert imines back to amines.
Substitution: The amine groups in cycloheptane-1,4-diamine;dihydrochloride can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: N-alkylated amines.
Scientific Research Applications
Cycloheptane-1,4-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cycloheptane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its cyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine;dihydrochloride: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane-1,4-diamine;dihydrochloride: A similar compound with an eight-membered ring.
1,4-Diazacycloheptane: A related compound with a similar cyclic structure but different functional groups.
Uniqueness
Cycloheptane-1,4-diamine;dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Cycloheptane-1,4-diamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Cycloheptane-1,4-diamine; dihydrochloride
Cycloheptane-1,4-diamine is a cyclic diamine that has been studied for its potential as a pharmacological agent. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays and formulations.
Cycloheptane-1,4-diamine exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific kinases involved in cell cycle regulation. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival .
- Protein Interactions : The compound may also interact with protein-protein interactions (PPIs), affecting cellular signaling pathways. This interaction can modulate various biological processes, including apoptosis and cell differentiation .
Pharmacological Effects
The pharmacological effects of cycloheptane-1,4-diamine include:
- Anticancer Activity : Due to its ability to inhibit CDKs, cycloheptane-1,4-diamine has been investigated for its potential use in cancer therapy. In vitro studies have demonstrated that it can reduce the proliferation of cancer cell lines by inducing cell cycle arrest .
- Neuroprotective Effects : Preliminary studies suggest that cycloheptane-1,4-diamine may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, indicating a potential role in neurodegenerative disease management .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the effects of cycloheptane-1,4-diamine on various cancer cell lines:
| Cell Line | Concentration (µM) | IC50 (µM) | Effect |
|---|---|---|---|
| HeLa | 10 | 5 | 50% growth inhibition |
| MCF-7 | 20 | 8 | Induction of apoptosis |
| A549 | 15 | 6 | Cell cycle arrest at G1 phase |
These results indicate a promising anticancer profile for cycloheptane-1,4-diamine, particularly against cervical and breast cancer cells.
Animal Studies
In vivo studies using murine models have shown that administration of cycloheptane-1,4-diamine leads to significant tumor reduction in xenograft models. The compound was administered at a dosage of 10 mg/kg body weight daily for two weeks, resulting in approximately 40% reduction in tumor volume compared to control groups .
Q & A
Q. What are the standard synthetic routes for preparing cycloheptane-1,4-diamine dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Cycloheptane-1,4-diamine dihydrochloride is typically synthesized via alkylation or condensation reactions. A common approach involves reacting cycloheptane-1,4-diamine with hydrochloric acid under controlled stoichiometric conditions. Key parameters include:
- Solvent choice : Polar solvents like ethanol or water are preferred to stabilize intermediates.
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Optimization involves monitoring pH and reaction progress via TLC or HPLC to confirm salt formation.
Q. How can researchers characterize the purity and structural integrity of cycloheptane-1,4-diamine dihydrochloride?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- NMR spectroscopy : H and C NMR verify the cycloheptane backbone and amine protonation states.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 211.15 for CHClN).
- Elemental analysis : Validates Cl content (theoretical ~33.5% for dihydrochloride salts).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity .
Q. What are the primary chemical reactions involving cycloheptane-1,4-diamine dihydrochloride in aqueous and non-aqueous systems?
- Methodological Answer : The compound exhibits reactivity typical of aliphatic diamines:
- Protonation : In aqueous solutions, both amine groups are protonated (pKa ~8–10), influencing solubility and reactivity.
- Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Pt, Cu) in non-aqueous solvents like DMF.
- Substitution reactions : The dihydrochloride form can undergo nucleophilic substitution at the cycloheptane ring under basic conditions .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of cycloheptane-1,4-diamine dihydrochloride, particularly in epigenetic modulation?
- Methodological Answer : Structural analogs (e.g., trans-N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride) inhibit lysine-specific demethylase 1 (LSD1), an epigenetic target. To assess activity:
- In vitro assays : Use recombinant LSD1 with a H3K4me2 substrate and measure demethylation inhibition via fluorescence or ELISA.
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., leukemia) and monitor histone methylation marks via Western blot.
- Dose-response studies : IC values are determined using nonlinear regression analysis .
Q. What strategies are effective for modifying the cycloheptane-1,4-diamine scaffold to enhance target selectivity in drug design?
- Methodological Answer : Rational modifications include:
- Ring substitution : Introducing fluorine at strategic positions (e.g., 4,4-difluoro analogs) improves metabolic stability and binding affinity.
- Side-chain functionalization : Adding pyridinyl or oxetanyl groups (e.g., [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride) enhances interactions with hydrophobic enzyme pockets.
- Salt form variation : Replacing dihydrochloride with mesylate or tosylate salts alters solubility for specific delivery systems .
Q. How can researchers resolve contradictions in reported reactivity data for cycloheptane-1,4-diamine dihydrochloride derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Systematic approaches include:
- Controlled kinetic studies : Compare reaction rates in polar (water) vs. aprotic (THF) solvents using stopped-flow techniques.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and explain steric/electronic influences.
- Cross-validation : Replicate published protocols with strict adherence to stated conditions (e.g., inert atmosphere, exact stoichiometry) .
Q. What advanced analytical methods are critical for studying cycloheptane-1,4-diamine dihydrochloride in complex biological matrices?
- Methodological Answer : For trace analysis in tissues or plasma:
- LC-MS/MS : Employ a C18 column and MRM transitions (e.g., m/z 211→154) with deuterated internal standards.
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges improves recovery.
- Validation : Follow FDA guidelines for accuracy, precision, and matrix effects (≤15% variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
